molecular formula C39H25N5 B13935534 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole

5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B13935534
M. Wt: 563.6 g/mol
InChI Key: BVBUDFHMPRODKB-UHFFFAOYSA-N
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Description

5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core linked to an indolo[3,2-b]carbazole moiety, making it a significant molecule in the study of organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenyl-1,3,5-triazine with indolo[3,2-b]carbazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. In electronic applications, it functions as an electron transport material, facilitating the efficient movement of electrons through its rigid and planar structure. This property is crucial for enhancing the performance of devices like OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole apart from similar compounds is its unique combination of a triazine core and an indolo[3,2-b]carbazole moiety. This structure provides enhanced electron transport properties and stability, making it particularly valuable in the development of high-performance electronic devices .

Properties

Molecular Formula

C39H25N5

Molecular Weight

563.6 g/mol

IUPAC Name

11-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-phenylindolo[3,2-b]carbazole

InChI

InChI=1S/C39H25N5/c1-4-14-26(15-5-1)37-40-38(27-16-6-2-7-17-27)42-39(41-37)44-34-23-13-11-21-30(34)32-24-35-31(25-36(32)44)29-20-10-12-22-33(29)43(35)28-18-8-3-9-19-28/h1-25H

InChI Key

BVBUDFHMPRODKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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